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Compound of Interest

Compound Name: Phenylphosphinic acid

Cat. No.: B1677674

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of
phenylphosphinic acid and its key derivatives. The information presented is supported by
experimental data from various spectroscopic techniques, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry (MS). Detailed
experimental protocols are provided to aid in the replication of these findings.

Introduction

Phenylphosphinic acid and its derivatives are organophosphorus compounds of significant
interest in medicinal chemistry and materials science. Their structural similarity to phosphates
allows them to act as enzyme inhibitors, making them valuable candidates for drug discovery.
[1] A thorough understanding of their spectroscopic characteristics is crucial for their
identification, characterization, and the elucidation of their structure-activity relationships.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for phenylphosphinic acid and
several of its derivatives. These derivatives include phenylphosphonic acid, a common
oxidation product, as well as esters and compounds with various substituents on the phenyl
ring, which can significantly influence their electronic and, consequently, spectroscopic
properties.
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Table 1: 1H NMR Spectroscopic Data (6, ppm)

Aromatic Other Protons
Compound P-H (ppm) Solvent
Protons (ppm) (ppm)
Phenylphosphini
_ 7.4-7.8 (m) 7.0-8.0 (d) - CDCI3
c Acid
Phenylphosphoni 7.99 (br s, 2H, P-
_ 7.54-7.79 (m) - d6-DMSO
c Acid OH)
-Tolylphosphinic

P _ YIPnosp 7.2-7.8 (m) - 2.4 (s, 3H, CH3) -
Acid
2-
Aminophenylpho  6.7-7.8 (m) - - -
sphonic Acid
4-Nitroaniline (for 4.40 (br s, 2H,

_ 6.63 (d), 8.07 (d) - -
comparison) NH2)
Ethyl 1.2 (t, 3H, CH3),
Phenylphosphina  7.3-7.8 (m) 7.1(d) 4.0 (m, 2H, -
te OCH?2)

Data compiled from multiple sources. Chemical shifts are reported in parts per million (ppm)
downfield from tetramethylsilane (TMS). Multiplicity is denoted as s (singlet), d (doublet), t
(triplet), and m (multiplet).

Table 2: 13C NMR Spectroscopic Data (0, ppm)
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Other
Compoun . C2,C6 C3,C5
C1 (ipso) C4 (para) Carbons Solvent
d (ortho) (meta)
(ppm)

Phenylpho

o 130-135 128-132 128-132 132-136
sphinic (@) (d (d) (@ ' '
Acid

Phenylpho

sphinic

Acid, - - - - - D20
Sodium

Salt

2-Methyl-
phenylpho ~20-25

- - - - CDCI3
sphinic (CH3)

acid

(2-

Aminobenz 40-50
yh)-phenyl- 115-150 115-150 115-150 115-150 (CH2) DMSO-d6
phosphinic-

acid

Chemical shifts are reported in ppm relative to TMS. The ipso-carbon is directly attached to the
phosphorus atom. Couplings to phosphorus (31P) can lead to doublet signals for the phenyl
carbons.

Table 3: 31P NMR Spectroscopic Data (6, ppm)
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Compound Chemical Shift (ppm) Solvent
Phenylphosphinic Acid 15t0 25
Phenylphosphonic Acid 10to 20
Methyl
) ~35-45 Not reported
Phenylmethylphosphinate
Ethyl Phenylphosphinate ~20-30 Ethanol
Ethyl(phenyl)chlorophosphinat
Yi(pheny) PROSP ~59-60 Neat
e
Diphenylphosphinic acid
PRENyIpnosp ~30-40
chloride
3-Chloro-phenylphosphinic-
phenyiphosp 1525

acid

Chemical shifts are relative to 85% H3PO4 as an external standard.[2]

Table 4: Infrared (IR) and Raman Spectroscopic Data

(cm-1)
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P-C c=C
P=0 P-OH P-H ) NO2
Compoun Stretch Aromatic
Stretch Stretch Stretch Stretch
d (IRIRama (IRIRama
(IR) (IR) (IR) (IR)
n) n)
Phenylpho
o ~1200- 2500-2700 ~2300- ~1400-
sphinic ~700-800 -
_ 1250 (broad) 2400 1600
Acid
Phenylpho
_ ~1150- 2500-2700 ~1400-
sphonic ~700-800 - -
) 1250 (broad) 1600
Acid
Bis(p-
tol (I;) h 1180 ~1400-
0 0S ~ - - - -
.y P _ P 1600
hine oxide
2-
carboxyeth
I(phenyl) 1200 2900-2700 04 800 2350 ~1400-
en ~ ~700- ~ -
YiP y P (broad) 1600
hosphinic
acid
p_
Nitrophenyl
acetic acid ~1400- ~1350,
(for 1600 ~1520
compariso

n)

Vibrational frequencies are given in wavenumbers (cm-1).

Table 5: Mass Spectrometry Data (m/z)
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Molecular lon [M]+ Key Fragment lons

Compound lonization Method
or [M-H]- (m/z)

Phenylphosphinic Acid 142 125,94, 77 El
Phenylphosphonic

_ 158 ([M-H]-) 141, 94, 77 ESI(-)
Acid
Methylphosphonic

_ yIPnosp 96 79, 65 El
acid
(p-
Hydroxyphenyl)phosp 174 157, 129, 93 El
honic acid

Aminomethylphospho
o 110 ([M-H]-) 92, 79 ESI(-)
nic acid

m/z values represent the mass-to-charge ratio. EI = Electron lonization, ESI = Electrospray
lonization.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Samples were dissolved in an appropriate deuterated solvent (e.g.,
CDCI3, DMSO-d6, D20) to a concentration of 5-20 mg/mL in a 5 mm NMR tube.

e Instrumentation: 1H, 13C, and 31P NMR spectra were recorded on a Bruker Avance
spectrometer operating at a proton frequency of 300 or 400 MHz.

e 1H NMR: Spectra were acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-2
seconds, and 16-64 scans. Chemical shifts were referenced to the residual solvent peak or
internal tetramethylsilane (TMS).

e 13C NMR: Spectra were recorded with proton decoupling, a spectral width of 200-220 ppm,
a relaxation delay of 2-5 seconds, and 1024-4096 scans.
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31P NMR: Spectra were acquired with proton decoupling, a spectral width of 100-200 ppm,
and a relaxation delay of 5-10 seconds. Chemical shifts were referenced to an external
standard of 85% H3PO4.[2]

Infrared (IR) and Raman Spectroscopy

Sample Preparation (IR): Solid samples were analyzed as KBr pellets. A small amount of the
sample (1-2 mg) was ground with ~100 mg of dry KBr powder and pressed into a thin,
transparent disk.

Instrumentation (IR): FTIR spectra were recorded on a PerkinElmer Spectrum One or a
similar instrument in the range of 4000-400 cm-1 with a resolution of 4 cm-1.

Sample Preparation (Raman): Solid samples were placed directly into a glass capillary or
onto a microscope slide.

Instrumentation (Raman): Raman spectra were obtained using a Renishaw inVia Raman
microscope with a 785 nm laser excitation source.

Mass Spectrometry (MS)

Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol,
acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Mass spectra were acquired on a Waters LCT Premier XE time-of-flight
(TOF) mass spectrometer with an electrospray ionization (ESI) source or a gas
chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

ESI-MS: The sample solution was infused directly into the ESI source. Spectra were
acquired in both positive and negative ion modes over a mass range of m/z 50-1000.

EI-MS: For volatile derivatives, samples were introduced via a GC column into the EIl source
with an ionization energy of 70 eV.

Signaling Pathway and Experimental Workflow
Acetylcholinesterase Inhibition Pathway
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Many organophosphorus compounds, including derivatives of phenylphosphinic acid, are
known to be potent inhibitors of acetylcholinesterase (AChE).[3][4] This enzyme is critical for
the breakdown of the neurotransmitter acetylcholine (ACh) in synaptic clefts. Inhibition of AChE
leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and
disruption of nerve impulse transmission.[3][4] This mechanism of action is central to the
therapeutic effects and toxicity of many organophosphorus compounds.
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Caption: Mechanism of acetylcholinesterase inhibition by organophosphorus compounds.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a novel phenylphosphinic acid derivative.
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Caption: General workflow for the spectroscopic analysis of phenylphosphinic acid
derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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